BENGHE Foundational & Exploratory

Check Availability & Pricing

Unveiling Mutacin 1140: A Technical Guide to its
Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mutacin 1140

Cat. No.: B1577344

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutacin 1140, a lantibiotic produced by the oral bacterium Streptococcus mutans, has
emerged as a promising antimicrobial agent with potent activity against a broad spectrum of
Gram-positive pathogens, including multidrug-resistant strains.[1][2][3] This technical guide
provides an in-depth overview of the discovery and initial characterization of Mutacin 1140,
detailing its structure, mechanism of action, antimicrobial spectrum, and the foundational
experimental protocols used in its study. Quantitative data are summarized in structured tables
for comparative analysis, and key experimental workflows and biological pathways are
visualized using Graphviz diagrams to facilitate a deeper understanding of this novel
therapeutic candidate.

Discovery and Structural Elucidation

Mutacin 1140 was independently discovered by two research groups and is a product of
Streptococcus mutans.[4] It is a member of the lantibiotic family of peptide antibiotics, which
are characterized by the presence of lanthionine and methyllanthionine residues.[2][5] The
primary covalent structure of Mutacin 1140 was determined through a combination of Nuclear
Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chemical sequencing.[6]
This analysis revealed a 22-amino acid peptide with a complex structure of four macrocyclic
rings, designated A, B, C, and D.[5][7] The molecule also contains post-translationally modified
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amino acid residues such as 2,3-didehydroalanine (Dha), 2,3-didehydrobutyrine (Dhb), and S-
amino vinyl-D-cysteine (AviCys).[5]

Table 1: Physicochemical Properties of Mutacin 1140

Property Value Reference
Molecular Weight 2,263 Da [8]

Amino Acid Residues 22 [3]

Class Type A(l) Lantibiotic [1119]
Producing Organism Streptococcus mutans [2][4]

Mechanism of Action: A Dual Threat to Bacterial
Survival

Mutacin 1140 exerts its potent antimicrobial activity through a dual mechanism of action that
targets the bacterial cell envelope.

Inhibition of Cell Wall Synthesis

The primary mechanism involves the binding of Mutacin 1140 to Lipid Il, an essential precursor
molecule in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]
[4][10] The N-terminal rings A and B of Mutacin 1140 form the structural motif responsible for
binding to the pyrophosphate moiety of Lipid I1.[5][9][11] This sequestration of Lipid Il prevents
its incorporation into the growing peptidoglycan chain, thereby inhibiting cell wall synthesis and
ultimately leading to cell death.[5][10] This mode of action, termed "Lipid-1l abduction," is
considered less prone to the development of resistance due to the highly conserved and
essential nature of the Lipid Il target.[4]

Membrane Disruption and Pore Formation

In addition to inhibiting cell wall synthesis, Mutacin 1140 can also disrupt the bacterial cell
membrane.[7][11] While it does not form pores in the same distinct manner as the well-
characterized lantibiotic nisin, studies have shown that Mutacin 1140 can induce membrane
disruptive functions, particularly in the presence of anionic phospholipids.[11] Molecular

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4263518/
https://www.benchchem.com/product/b1577344?utm_src=pdf-body
https://www.researchgate.net/figure/Proposed-structure-of-mutacin-1140-and-comparison-to-B-Ny266-and-epidermin_fig2_13686920
https://pmc.ncbi.nlm.nih.gov/articles/PMC2643042/
https://en.wikipedia.org/wiki/Mutacin_1140
https://pmc.ncbi.nlm.nih.gov/articles/PMC3697549/
https://pubmed.ncbi.nlm.nih.gov/12950164/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.00415/full
https://www.benchchem.com/product/b1577344?utm_src=pdf-body
https://www.benchchem.com/product/b1577344?utm_src=pdf-body
https://en.wikipedia.org/wiki/Mutacin_1140
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.00415/full
https://pubs.rsc.org/en/content/articlelanding/2019/cp/c9cp01558b
https://www.benchchem.com/product/b1577344?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4263518/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3697549/
https://pubs.acs.org/doi/abs/10.1021/bi701262z
https://pmc.ncbi.nlm.nih.gov/articles/PMC4263518/
https://pubs.rsc.org/en/content/articlelanding/2019/cp/c9cp01558b
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.00415/full
https://www.benchchem.com/product/b1577344?utm_src=pdf-body
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.1067410/full
https://pubs.acs.org/doi/abs/10.1021/bi701262z
https://www.benchchem.com/product/b1577344?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/bi701262z
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

simulations suggest that Mutacin 1140-Lipid Il complexes can form water-permeating
membrane pores, leading to increased membrane permeability and disruption of cellular
integrity.[10]
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Mechanism of action of Mutacin 1140.

Antimicrobial Spectrum

Mutacin 1140 exhibits a broad spectrum of activity against Gram-positive bacteria, including
several clinically significant pathogens.[1][8] Notably, it is effective against strains that have
developed resistance to conventional antibiotics, such as methicillin-resistant Staphylococcus
aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4] It has no activity against
Gram-negative bacteria or yeast, which is attributed to the presence of an outer membrane in
Gram-negative bacteria that likely prevents the antibiotic from reaching its target and the
absence of Lipid Il in yeast.[3][5]

Table 2: Minimum Inhibitory Concentrations (MICs) of Mutacin 1140 against various Gram-
positive bacteria
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Bacterial Species Strain(s) MIC (pg/mL) Reference
Streptococcus )
_ Multiple <8 [3](5]
pneumoniae
Streptococcus )
Multiple <8 [3]
pyogenes
Staphylococcus Multiple (includin
pny ple ( g >3 (3][5]
aureus MRSA)
) Multiple (including
Enterococcus faecalis >8 [3]
VRE)
Enterococcus faecium  Vancomycin-resistant [5]
Listeria )
Multiple <8 [3]
monocytogenes
Clostridium difficile Multiple <8 [3]
Bacillus sp. Multiple >8 [3]

Note: The specific MIC values can vary depending on the strain and the testing methodology.

Experimental Protocols
Purification of Mutacin 1140

The purification of Mutacin 1140 from S. mutans culture is a critical step for its characterization

and study. While early attempts faced challenges with recovery from broth cultures, a

successful method was developed using solid medium.[12][13]

Protocol for Mutacin 1140 Purification:

e Culture Growth:S. mutans strain JH1140 (a hyper-producing mutant) is stab-inoculated into a

solid medium consisting of Todd-Hewitt broth with 0.5% agarose.[12][13]

o Extraction: The spent medium is subjected to chloroform extraction.[12][13]
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« Initial Separation: The resulting fraction is analyzed by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).[12][13]

 Further Purification: An efficient ammonium sulfate precipitation method has also been
developed for extracting Mutacin 1140 from complex fermentation media, achieving an
average Yyield of 66%.[14][15] Reverse-phase high-performance liquid chromatography (RP-
HPLC) is then used for final purification.[14]
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Workflow for the purification of Mutacin 1140.

Antimicrobial Susceptibility Testing

The antimicrobial activity of Mutacin 1140 is typically quantified by determining the Minimum
Inhibitory Concentration (MIC) using broth microdilution methods.
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Protocol for MIC Determination:

Inoculum Preparation: A standardized inoculum of the target bacterial strain is prepared.

Serial Dilution: Purified Mutacin 1140 is serially diluted in a 96-well microtiter plate
containing appropriate growth medium.[16]

Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plate is incubated under suitable conditions for the specific bacterium.

MIC Determination: The MIC is defined as the lowest concentration of Mutacin 1140 that
completely inhibits visible growth of the bacteria.

Genetic Determinants of Biosynthesis

The genetic basis for Mutacin 1140 production has been identified and characterized. The

biosynthesis is encoded by a lan gene cluster.[12][13] This operon includes:

lanA: The structural gene encoding the precursor peptide of Mutacin 1140.[12][13]

lanB: Encodes a dehydratase responsible for the dehydration of serine and threonine
residues.[12][13][17]

lanC: Encodes a cyclase that catalyzes the formation of the characteristic thioether linkages.
[17]

lanT: Encodes an ABC-like transporter for the export of the modified peptide.[17]

lanD: An additional gene essential for the C-terminal decarboxylation of the core peptide.[17]

The precursor peptide consists of an N-terminal leader peptide and a C-terminal core peptide.

The leader peptide guides the post-translational modifications of the core peptide and is

cleaved off during transport out of the cell to yield the active antibiotic.[5]
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Biosynthesis pathway of Mutacin 1140.

Conclusion and Future Directions

The initial characterization of Mutacin 1140 has established it as a potent and promising
antimicrobial agent with a novel mechanism of action. Its effectiveness against drug-resistant
Grame-positive bacteria highlights its potential as a therapeutic candidate to address the
growing challenge of antibiotic resistance. Further research is warranted to optimize its
pharmacokinetic properties, explore its efficacy in in vivo models, and fully elucidate the
intricacies of its interaction with the bacterial cell membrane. The detailed understanding of its
biosynthesis also opens avenues for bioengineering novel lantibiotics with enhanced activity
and stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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